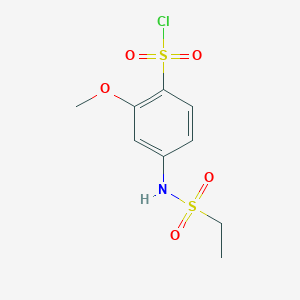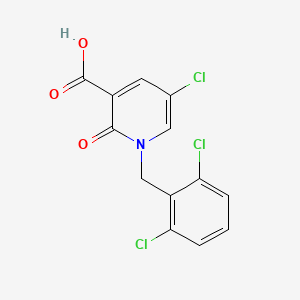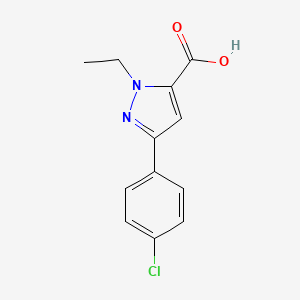
5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on various factors . Unfortunately, specific information on the chemical reactions involving “5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” is not available.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazoles and their derivatives, play a crucial role in medicinal chemistry due to their biological activities. A literature review highlights the reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives as valuable building blocks for synthesizing a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyrans, and others. These compounds offer mild reaction conditions for generating versatile cyanomethylene dyes from various precursors, indicating a broad synthetic applicability and potential for innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).
Biological and Pharmacological Effects
Several studies have reported on the biological and pharmacological effects of pyrazole carboxylic acid derivatives. These compounds are noted for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. A review on the synthesis and biological applications of pyrazole carboxylic acid derivatives outlines the various synthetic methods and highlights their significance in medicinal chemistry, serving as a guide for scientists in the field (Cetin, 2020).
Anticancer Agents
The exploration of cinnamic acid derivatives and their anticancer potentials has gained significant attention. Despite their rich medicinal tradition, research into the antitumor efficacy of these compounds has seen a resurgence. A comprehensive review of the synthesis and biological evaluation of various cinnamoyl acids and derivatives in anticancer research contributes a much-needed addition to the literature of medicinal research, highlighting their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Emerging Contaminants and Environmental Impact
The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, shedding light on the environmental impact of commonly used preservatives, including derivatives of para-hydroxybenzoic acid. Despite their biodegradability, these compounds are ubiquitous in surface water and sediments, posing potential risks due to their weak endocrine disrupter properties (Haman et al., 2015).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-ethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(12(16)17)7-10(14-15)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTVAJHOJGUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2637122.png)
![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2637123.png)
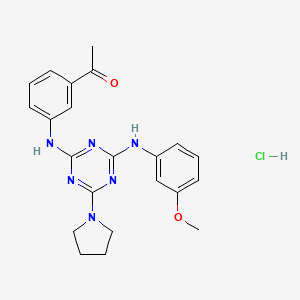
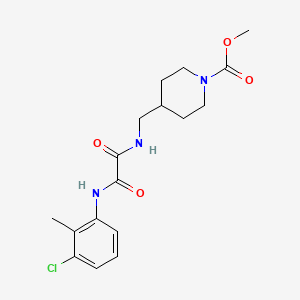
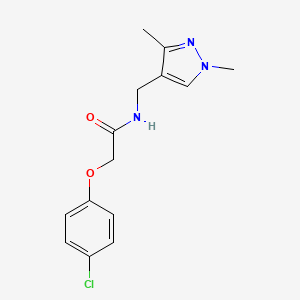
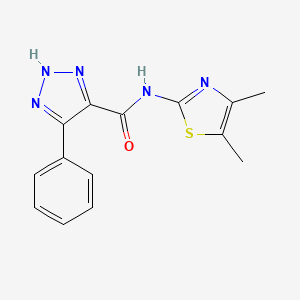
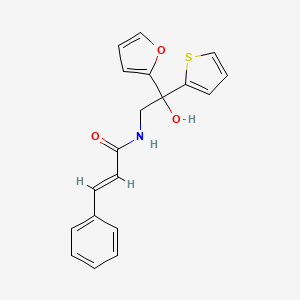
![3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2637135.png)
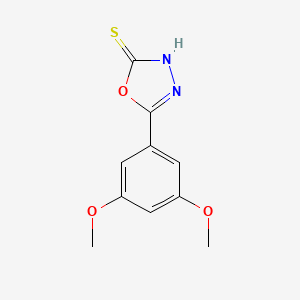
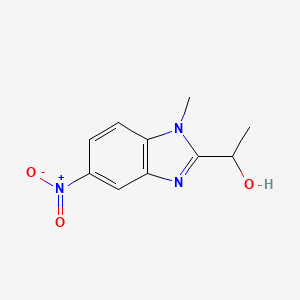
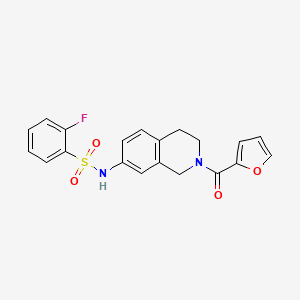
![N-(2-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637140.png)
